Product packaging for 8-Br-cGMP(Cat. No.:CAS No. 51116-01-9)

8-Br-cGMP

カタログ番号: B1664209
CAS番号: 51116-01-9
分子量: 446.08 g/mol
InChIキー: ZJRFCXHKYQVNFK-YEOHUATISA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Fundamental Role of Cyclic Guanosine (B1672433) Monophosphate (cGMP) in Cellular Signaling

Cyclic guanosine monophosphate (cGMP) is a cyclic nucleotide derived from guanosine triphosphate (GTP) nih.gov. It acts as a ubiquitous second messenger, similar to cyclic AMP, playing a fundamental role in amplifying neurotransmitter signals and influencing gene expression and neuronal function across various biological systems nih.gov.

cGMP regulates a wide array of physiological processes, including vasodilation, retinal phototransduction, calcium homeostasis, neurotransmission, ion channel conductance, glycogenolysis, cellular apoptosis, and platelet inhibition nih.gov. It is synthesized by guanylyl cyclase enzymes, which exist in two main forms: soluble guanylyl cyclase (sGC), primarily activated by nitric oxide (NO), and particulate guanylyl cyclase (pGC), stimulated by natriuretic peptides. Intracellular cGMP levels are tightly controlled by these synthesis pathways and by degradation through cyclic nucleotide phosphodiesterases (PDEs), which convert cGMP into its inactive 5′-monophosphate form nih.gov. The primary downstream effector of cGMP is Protein Kinase G (PKG), a cGMP-dependent protein kinase that phosphorylates various target proteins, leading to diverse cellular responses such as smooth muscle relaxation, changes in ion channel activity, and modulation of gene expression guidetopharmacology.orgnih.gov.

Dysregulation of the cGMP signaling pathway, including its generators (guanylyl cyclases), modulators (phosphodiesterases), and signaling molecules (e.g., PKG), has been implicated in the pathophysiology of numerous diseases. In the cardiovascular system, dysfunctional cGMP signaling is linked to conditions such as hypertension, atherosclerosis, cardiac hypertrophy, and heart failure. For instance, ventricular cardiomyocytes in heart failure patients and animal models often exhibit decreased cGMP levels and disturbed cGMP signaling, including hypophosphorylation of PKG downstream targets.

Abnormally elevated cGMP signaling is observed in various photoreceptor and retinal degenerative diseases, where it can interfere with cellular events, ultimately leading to photoreceptor degeneration. Furthermore, the cGMP signaling pathway in the brain is crucial for neuroplasticity, and its dysregulation is an area of interest in understanding conditions like major depressive disorder (MDD) nih.gov. Strategies aimed at restoring cGMP-PKG signaling have shown promise in improving cardiomyocyte function and promoting cardioprotective effects in heart failure models.

8-Br-cGMP: A Seminal Research Tool for cGMP Pathway Elucidation

This compound is widely used in research to investigate the role of cGMP in different biological systems due to its ability to activate PKG and influence cellular processes like vasodilation, platelet activation, and cell growth guidetopharmacology.org. It has been utilized to study mechanisms of smooth muscle relaxation, neuronal function, neurodegenerative diseases, immune responses, and inflammation guidetopharmacology.org. For example, this compound has been shown to restore the function of the nitric oxide (NO)-cGMP pathway and long-term potentiation (LTP) in hippocampal slices impaired by amyloid-β, suggesting its potential therapeutic utility for cognitive function. It also demonstrates antinociceptive effects and results in vasodilator responses.

The utility of this compound as a research tool stems from its specific functional characteristics, which overcome limitations associated with endogenous cGMP.

Unlike native cGMP, which has limited membrane permeability, this compound is a membrane-permeable analog, facilitating its rapid cellular uptake and enabling intracellular applications fishersci.at. This enhanced permeability allows researchers to directly modulate intracellular cGMP-mediated pathways. Studies have compared the membrane permeability and lipophilicity of this compound with other cGMP analogs. For instance, while this compound has a log Kw of 1.17, another analog, 8-pCPT-cGMP, is more lipophilic (log Kw = 2.52) and achieves maximal VASP phosphorylation at a lower concentration (50 µM vs. 200 µM for this compound).

Table 1: Comparative Properties of cGMP Analogs

Compound NameLog Kw (Lipophilicity)Membrane Permeability (approx.)PKG Iβ Activation Constant (Ka)
This compound1.17~10%1.0 µM
8-pCPT-cGMP2.52~20%0.9 µM
Dibutyryl-cGMP25x more lipophilic than this compoundEnhancedNot specified in source

The bromine substitution at the 8-position of the guanosine ring in this compound significantly enhances its metabolic stability. This modification renders it more resistant to degradation by various cyclic nucleotide phosphodiesterases (PDEs) compared to endogenous cGMP, leading to prolonged intracellular effects and sustained activation of downstream signaling pathways guidetopharmacology.org. While it exhibits increased stability, it is noted that it is not completely stable. This resistance to enzymatic hydrolysis allows for more reliable and sustained experimental manipulation of cGMP signaling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrN5NaO7P B1664209 8-Br-cGMP CAS No. 51116-01-9

特性

IUPAC Name

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN5O7P.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5;/h2,4-5,8,17H,1H2,(H,19,20)(H3,12,14,15,18);/q;+1/p-1/t2-,4-,5-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRFCXHKYQVNFK-YEOHUATISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31356-94-2 (Parent)
Record name Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051116019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID801017246
Record name Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51116-01-9
Record name Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051116019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.795
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Molecular Mechanisms of Action of 8 Br Cgmp

Influence on Phosphodiesterase (PDE) Activity

Differential Resistance to Hydrolysis by Specific PDE Isoforms

8-Br-cGMP is recognized as a cell-permeable cGMP analog that exhibits enhanced resistance to hydrolysis by phosphodiesterases compared to its parent compound, cGMP caymanchem.comnih.gov. While both this compound and 8-Br-cAMP are hydrolysis-resistant analogs, this compound is somewhat more resistant to hydrolysis by various PDE isozymes bioone.org. This resistance contributes to its sustained intracellular effects.

Phosphodiesterases are a diverse family of enzymes that hydrolyze cyclic nucleotides, thereby regulating their intracellular concentrations. Different PDE families exhibit varying substrate specificities. For instance, PDE families 1, 2, 3, and 10 are known to hydrolyze both cGMP and cAMP, whereas PDE families 5, 6, and 9 specifically hydrolyze cGMP jpp.krakow.pl. Notably, this compound is considered a poor activator of PDE2 bioone.org.

PDE1 isoforms, including PDE1A, PDE1B, and PDE1C, are activated by calmodulin in the presence of calcium ions (Ca²⁺) and display distinct substrate specificities for cGMP and cAMP jpp.krakow.plahajournals.org. PDE3 enzymes, while lacking allosteric cGMP-binding domains, are inhibited by cGMP through competitive interaction with cAMP at their catalytic sites ahajournals.org. PDE5, a cGMP-specific phosphodiesterase, is characterized by its high specificity for cGMP hydrolysis and the presence of N-terminal regulatory GAF domains (GAF A and GAF B) ahajournals.org.

PKG-Mediated Feedback Phosphorylation and Regulation of PDE Activity (e.g., PDE5)

A significant aspect of this compound's mechanism of action involves its ability to activate cGMP-dependent protein kinase (PKG), which subsequently leads to the phosphorylation and activation of phosphodiesterase 5 (PDE5) ahajournals.orgnih.gov. This phosphorylation typically occurs at serine 92 (or serine 102) within the PDE5 enzyme, a site that is conserved across various species ahajournals.orgmdpi.com.

This PKG-mediated phosphorylation of PDE5 represents a crucial negative feedback loop in cGMP signaling. Activation of PKG by this compound results in the phosphorylation of PDE5, which in turn increases PDE5's affinity for cGMP and enhances its hydrolytic activity, thereby promoting the degradation of cGMP itself mdpi.commolbiolcell.org. This mechanism contributes to the regulation of the amplitude and duration of cGMP signals within the cell ahajournals.orgmolbiolcell.org. Research indicates that only PDE5 that is associated with PKG is subject to PKG-catalyzed phosphorylation and activation in cells treated with this compound pnas.org. Furthermore, the dephosphorylation of PDE5 can be regulated by protein phosphatase 1 (PP1) nih.gov.

Regulation of Intracellular Calcium Homeostasis

This compound plays a multifaceted role in the regulation of intracellular calcium homeostasis, influencing cytosolic calcium levels, calcium-transporting ATPases, voltage-gated calcium channels, and calcium fluxes through internal stores.

Effects on Cytosolic Calcium Accumulation and Oscillations

This compound has been shown to modulate cytosolic calcium concentrations and oscillations. In certain cellular contexts, it can increase the amplitude of cytosolic Ca²⁺ oscillations physiology.org. Conversely, in cultured rat aortic smooth muscle cells, preincubation with this compound (100 µM) inhibited the peak Ca²⁺ accumulation induced by agents such as angiotensin II or potassium (K⁺) nih.gov. In airway smooth muscle cells, this compound can decrease the frequency of agonist-induced Ca²⁺ oscillations rupress.org. Furthermore, this compound has been observed to inhibit acetylcholine-induced increases in intracellular calcium concentrations in some studies caymanchem.com. The use of PKG inhibitors, such as Rp-8-Br-cGMPS, can lead to the suppression of calcium oscillatory modes and, in some cases, a slow increase in cytosolic Ca²⁺ nih.gov.

Modulation of Calcium-Transporting ATPases

The regulation of intracellular calcium by this compound also extends to its influence on calcium-transporting ATPases. cGMP-dependent protein kinase (PKG) can stimulate Ca²⁺-activated ATPases, such as those found in rat aortic smooth muscle cells nih.gov. This stimulation, which can be enhanced by calmodulin, promotes the removal of Ca²⁺ from the cytosol, thereby contributing to the decrease in intracellular Ca²⁺ levels nih.gov. PKG-dependent phosphorylation may lead to the activation of sarco/endoplasmic reticulum Ca²⁺-ATPases (SERCA) and plasma membrane Ca²⁺-ATPases (PMCA) nih.gov. While this compound can activate Ca²⁺ release mechanisms, its direct modulation of Ca²⁺ uptake activity by ATPases can be complex and context-dependent nih.gov.

Impact on Voltage-Gated Calcium Channels

This compound has a notable impact on voltage-gated calcium channels. It can inhibit L-type calcium channel currents in various cell types, including embryonic chick ventricular myocytes and cells expressing cloned cardiac L-type calcium channels ahajournals.orgnih.govcdnsciencepub.com. This inhibitory effect on L-type calcium channels is mediated by PKG-dependent phosphorylation of the alpha(1C) subunit at serine 533 nih.gov. In human neuroblastoma IMR32 cells, this compound has been shown to reduce the open probability of N-type calcium channels by 59%, primarily affecting channel gating rather than the number of available channels jneurosci.org. High concentrations of this compound can also inhibit barium (Ba²⁺) currents (used as a proxy for Ca²⁺ currents) and increase the rate of current inactivation in vascular smooth muscle cells ahajournals.org. Interestingly, while this compound can reverse beta-adrenoceptor activation of L-type calcium channels, it may not significantly affect basal L-type channel activity at high concentrations in isolated mouse ventricular myocytes oup.com.

Mechanisms of Calcium Fluxes Through Internal Stores

This compound influences calcium fluxes through internal cellular stores. It has been demonstrated to stimulate Ca²⁺ release from internal stores, including those that are insensitive to inositol (B14025) 1,4,5-trisphosphate (IP₃) nih.govphysiology.org. This release is often concentration-dependent physiology.org. In smooth muscle cells, the cGMP/PKG-dependent inhibition of Ca²⁺ release can occur through the phosphorylation of the IP₃ receptor I-associated protein (IRAG), which subsequently decreases hormone-induced IP₃-dependent Ca²⁺ release and contraction rupress.orgahajournals.org. Furthermore, this compound can reduce the frequency of spontaneous excitatory postsynaptic currents (EPSCs), an effect that may be linked to the modulation of calcium fluxes through internal stores nih.gov. Studies have also shown that cGMP can stimulate the release of actively accumulated Ca²⁺ from purified disks of bovine retinal rod outer segments nih.gov.

Cellular and Subcellular Effects Mediated by 8 Br Cgmp

Crosstalk with Key Signal Transduction Pathways

8-Br-cGMP exerts its profound cellular effects by modulating several pivotal signal transduction cascades, often leading to inhibitory or attenuating outcomes on pro-proliferative and pro-migratory pathways.

The RhoA/Rho kinase pathway plays a crucial role in regulating cellular processes such as actin cytoskeleton organization, cell contractility, and adhesion. This compound has been extensively shown to negatively regulate this pathway. As a cGMP agonist, this compound mimics the inhibitory effects of insulin (B600854) on RhoA activation and Rho kinase activity idrblab.netbbk.ac.ukfishersci.ca. It effectively abolishes thrombin-mediated Rho activation and translocation, leading to a decrease in membrane-associated RhoA content idrblab.netbbk.ac.ukfishersci.ca.

The mechanism involves the nitric oxide (NO)/cGMP signaling pathway affecting the posttranslational modification of RhoA, including increased RhoA phosphorylation and reduced geranylgeranylation due to the inhibition of geranylgeranyl transferase-1 activity idrblab.netbbk.ac.uk. Furthermore, activation of PKG by this compound inhibits the RhoA/Rho kinase pathway, which in turn promotes cell adhesion and increases the exposure of β1 and β3 integrins on the cell surface in primary vascular smooth muscle cells (VSMCs) idrblab.net. This inhibition of RhoA signaling by cGMP-activated PKG is also a key mechanism underlying cGMP-promoted axonal growth guidetopharmacology.org.

Effect of this compound on RhoA/Rho Kinase PathwayMechanism/ObservationCell Type/ContextReference
Mimics insulin's inhibitory effects on RhoA activation and Rho kinase activityAbolishes thrombin-mediated Rho activation and translocationVascular Smooth Muscle Cells (VSMCs) idrblab.netbbk.ac.ukfishersci.ca
Decreases membrane-associated RhoA contentInhibition of thrombin-mediated RhoA translocationVascular Smooth Muscle Cells (VSMCs) idrblab.netfishersci.ca
Affects posttranslational modification of RhoAIncreases RhoA phosphorylation; decreases geranylgeranylation via inhibition of geranylgeranyl transferase-1 activityVascular Smooth Muscle Cells (VSMCs) idrblab.netbbk.ac.uk
Promotes cell adhesion and integrin exposureInhibits RhoA/Rho kinase pathway; increases β1 and β3 integrin presentationPrimary Vascular Smooth Muscle Cells (VSMCs) idrblab.net
Promotes axonal growthInhibits RhoA signaling pathway via cGMP-activated PKGNeuronal cells guidetopharmacology.org

This compound plays a significant role in attenuating the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often hyperactive in various cancers. Studies have shown that this compound can suppress tumor progression by directly impacting the EGFR/PLCγ1 pathway nih.gov. Specifically, it decreases the phosphorylation of EGFR at tyrosine 992 (Y992) and its downstream effectors, including phospholipase Cγ1 (PLCγ1) at tyrosine 783 (Y783), and calmodulin kinase II (CaMKII) at threonine 286 (T286) nih.gov. This action also leads to an inhibition of cytoplasmic Ca2+ release and prevents the transfer of Protein Kinase C (PKC) to the cell membrane nih.gov. These inhibitory effects are observed to be dose-dependent nih.gov.

The activation of endogenous PKG I by exogenous this compound has been demonstrated to inhibit the development of epithelial ovarian cancer (EOC) through its influence on the EGFR/PLCγ1 signaling pathway nih.gov. Furthermore, this compound attenuates EGF-induced EOC cell proliferation, migration, and invasion uio.no. The activated PKG I interacts with EGFR, resulting in increased threonine 693 (T693) phosphorylation and decreased tyrosine 1068 (Y1068) phosphorylation of EGFR. This phosphorylation pattern disrupts the formation of the EGFR-SOS1-Grb2 complex, subsequently leading to a decline in the cytoplasmic phosphorylation of downstream proteins such as c-Raf, MEK1/2, and ERK1/2, thereby impeding the nuclear translocation of phosphorylated ERK1/2 uio.no. Beyond cancer, PKG activation, stimulated by cGMP, can also influence cardiac ATP-sensitive potassium channels through a mechanism involving reactive oxygen species (ROS), calmodulin, and CaMKII signaling genecards.org.

Effect of this compound on EGFR SignalingMolecular Target/EventOutcomeCell Type/ContextReference
Suppresses tumor progressionDecreases phosphorylation of EGFR (Y992), PLCγ1 (Y783), CaMKII (T286)Inhibits cytoplasmic Ca2+ release; inhibits PKC membrane transferEpithelial Ovarian Cancer (EOC) cells nih.gov
Attenuates EGF-induced proliferation, migration, invasionPKG I interacts with EGFR; increased EGFR T693 phosphorylation; decreased EGFR Y1068 phosphorylationDisruption of EGFR-SOS1-Grb2 complex; decline in cytoplasmic c-Raf, MEK1/2, ERK1/2 phosphorylation; impeded ERK1/2 nuclear translocationEpithelial Ovarian Cancer (EOC) cells uio.no
Stimulates cardiac KATP channelsPKG/ROS/calmodulin/CaMKII signaling cascadeOpens KATP channelsCardiomyocytes genecards.org

This compound actively modulates the Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) pathways, which are critical for cell growth, differentiation, and stress responses. In vascular smooth muscle cells (VSMCs), this compound has been shown to inhibit EGF-stimulated MAPK activity emerginginvestigators.org. This effect, shared by other cGMP-elevating agents, is attributed to the prevention of Ras-dependent activation of Raf-1, thereby attenuating the EGF-activated signal transduction pathway emerginginvestigators.org.

Furthermore, this compound can partly prevent the increase in p38 MAPK activity induced by mechanical strain researchgate.net. In neural stem cells, this compound causes a time-dependent increase in the phosphorylation of ERK1/2, an effect that can be reversed by a PKG inhibitor, KT5823, indicating PKG's involvement nih.gov. Beyond these specific instances, cGMP has been broadly reported to inhibit Ras/ERK and JNK pathways in certain cancer cell lines abcam.com. Activated PKG has been shown to phosphorylate JNK researchgate.net, suggesting a direct regulatory link. Additionally, this compound can inhibit endothelin-1 (B181129) (ET-1)-stimulated ERK1/2 phosphorylation in VSMCs wikipedia.org, and it can modulate the induction of JNK nih.gov.

Effect of this compound on MAPK/JNK PathwaysMolecular Target/EventOutcomeCell Type/ContextReference
Inhibits EGF-stimulated MAPK activityPrevents Ras-dependent activation of Raf-1Attenuation of EGF-activated signal transductionVascular Smooth Muscle Cells (VSMCs) emerginginvestigators.org
Partially prevents strain-induced p38 MAPK activity increaseModulation of p38 MAPK activationReduced p38 MAPK activityMesangial cells researchgate.net
Increases ERK1/2 phosphorylationPKG-dependent mechanism (inhibited by KT5823)Time-dependent increase in ERK1/2 phosphorylationNeural Stem Cells nih.gov
Inhibits Ras/ERK and JNK pathwayscGMP-mediated inhibitionSuppressed proliferation and differentiationCertain cancer cell lines abcam.com
Inhibits ET-1 stimulated ERK1/2 phosphorylationcGMP-dependent eventsAttenuation of ERK1/2 phosphorylationVascular Smooth Muscle Cells (VSMCs) wikipedia.org
Modulates JNK inductionDirect or indirect regulationModulation of JNK activityCardiac cells nih.gov
Phosphorylates JNKActivated PKG phosphorylationDirect phosphorylation of JNKRenal cell carcinoma cells researchgate.net

This compound also engages in complex interplay with the Wnt/β-catenin signaling pathway, a crucial regulator of cell proliferation, differentiation, and development, often implicated in cancer when aberrantly activated. Activation of PKG by this compound leads to a reduction in β-catenin levels, as well as the downstream targets cyclin D1 and survivin idrblab.net. PKG activation has been shown to inhibit the nuclear translocation of β-catenin, decrease β-catenin mRNA and protein levels, and suppress its transcriptional activity idrblab.net.

cGMP-elevating agents, including this compound, are known to oppose intestinal epithelial cell proliferation by counteracting pro-proliferative transcription mediated by the β-catenin/TCF and Akt pathways nih.gov. A proposed mechanism involves PKGII suppressing β-catenin/TCF transcription through the activation of c-Jun N-terminal kinase (JNK) and the subsequent activation of the forkhead box O transcription factor 4 (FOXO4). Activated FOXO4 then binds and recruits β-catenin to alternative DNA-binding sites, thereby reducing TCF-mediated transcriptional output nih.gov. Furthermore, activated PKG has been observed to phosphorylate both β-catenin and JNK researchgate.net, highlighting direct regulatory interactions. The cGMP-PKG pathway plays a key role in determining cellular β-catenin levels, which are often dysregulated in various human cancers researchgate.net.

Effect of this compound on Wnt/β-catenin SignalingMolecular Target/EventOutcomeCell Type/ContextReference
Reduces β-catenin levelsPKG activation; inhibition of nuclear translocation; reduction of mRNA and protein levelsSuppression of β-catenin transcriptional activity; reduced cyclin D1 and survivinColon tumor cells; various cancer cells idrblab.net
Opposes intestinal epithelial cell proliferationOpposes pro-proliferative transcription via β-catenin/TCF and Akt pathwaysIncreased transcription of cell cycle inhibitors (p21, p27)Intestinal epithelial cells nih.gov
Suppresses β-catenin/TCF transcriptionPKGII activation of JNK and FOXO4; FOXO4 recruits β-catenin to alternative DNA-binding sitesReduced TCF-mediated transcriptional outputVarious cancer cell lines nih.gov
Phosphorylates β-catenin and JNKActivated PKG phosphorylationDirect phosphorylation of β-catenin and JNKRenal cell carcinoma cells researchgate.net
Determines cellular β-catenin levelsActivated cGMP-PKG pathwayRegulation of β-catenin levelsVarious tumor cells researchgate.net

Protein Phosphorylation Events and Substrate Identification

The primary mechanism through which this compound mediates its cellular effects is by activating PKG, which in turn phosphorylates a diverse range of protein substrates. This phosphorylation can alter protein activity, function, and subcellular localization.

This compound's activation of PKG leads to the phosphorylation of numerous cellular proteins. A prominent and well-characterized substrate is the Vasodilator-stimulated phosphoprotein (VASP), which is phosphorylated by PKG at serine 239 (Ser239) idrblab.netnih.govmrc.ac.uk. VASP phosphorylation is often used as an indicator of PKG activation idrblab.net.

Beyond VASP, other key substrates have been identified:

Phosphodiesterase 5 (PDE5): Phosphorylation of PDE5 is considered a reliable indicator of PKG activation nih.gov.

Phosphodiesterase 3A (PDE3A): this compound treatment can induce phosphorylation of PDE3A at serine 654 (Ser654), which is followed by its degradation mrc.ac.uk.

Glycogen Synthase Kinase 3 (GSK3): PKG has been shown to directly phosphorylate GSK3β at serine 9 (Ser9) and GSK3α at serine 21 (Ser21) in a cGMP-dependent manner mrc.ac.uk. This phosphorylation inhibits GSK3 activity.

Voltage-gated Calcium Channel (Cav1.2) subunits: The α1c (Ser1928) and β2a (Ser496) subunits of Cav1.2 channels are phosphorylated by PKGIα in vitro, and their phosphorylation is modulated by this compound in intact cells eurekaselect.com.

RhoA: While RhoA is a small GTPase, it is also considered a substrate of cGKI, and this compound treatment has been observed to increase the total RhoA protein in a cGKI-dependent manner idrblab.net.

Myosin-bound regulatory subunit (MBS) of myosin-bound phosphatase (MBP): this compound can promote the dephosphorylation of MBS at threonine 695 (Thr695), mimicking the effect of insulin fishersci.ca.

Extracellular signal-regulated kinases (ERKs): cGMP analogs, including this compound, have been shown to induce ERK phosphorylation mrc.ac.uk.

p21 and p27: PKG activation can influence the expression of these cyclin-dependent kinase inhibitors. Specifically, PKGII-mediated phosphorylation and activation of SP1 can initiate transcription at the p21/p27 promoters researchgate.netnih.gov.

PKG SubstratePhosphorylation Site (if specified)Effect of this compound/PKG ActivationReference
Vasodilator-stimulated phosphoprotein (VASP)Serine 239 (Ser239)Increased phosphorylation, indicator of PKG activation idrblab.netnih.govmrc.ac.uk
Phosphodiesterase 5 (PDE5)Not specifiedIncreased phosphorylation, indicator of PKG activation nih.gov
Phosphodiesterase 3A (PDE3A)Serine 654 (Ser654)Increased phosphorylation, followed by degradation mrc.ac.uk
Glycogen Synthase Kinase 3 beta (GSK3β)Serine 9 (Ser9)Increased phosphorylation, inhibition of GSK3 activity mrc.ac.uk
Glycogen Synthase Kinase 3 alpha (GSK3α)Serine 21 (Ser21)Increased phosphorylation, inhibition of GSK3 activity mrc.ac.uk
Voltage-gated Calcium Channel (Cav1.2) α1c subunitSerine 1928 (Ser1928)Modulated phosphorylation eurekaselect.com
Voltage-gated Calcium Channel (Cav1.2) β2a subunitSerine 496 (Ser496)Modulated phosphorylation eurekaselect.com
RhoANot specified (posttranslational modification)Increased total RhoA protein (cGKI-dependent) idrblab.net
Myosin-bound regulatory subunit (MBS) of myosin-bound phosphatase (MBP)Threonine 695 (Thr695)Promotes dephosphorylation fishersci.ca
Extracellular signal-regulated kinases (ERKs)Not specifiedInduces phosphorylation mrc.ac.uk
p21Not specified (transcription initiation via SP1)Increased protein expression researchgate.netnih.gov
p27Not specified (transcription initiation via SP1)Increased protein expression researchgate.netnih.gov

Kinase Activity Profiling to Delineate Substrate Preferences

This compound is widely recognized as a potent and membrane-permeable activator of cGMP-dependent protein kinases (PKG) wikipedia.orgfishersci.nl. Its primary mode of action involves binding to and activating PKG, thereby initiating downstream phosphorylation cascades. It has been reported to be approximately 4.3-fold more potent than cGMP itself in activating PKG1α fishersci.nl. The effects mediated by this compound are typically sensitive to and inhibited by specific PKG inhibitors, such as KT5823, confirming its PKG-dependent mechanism ahajournals.orgoup.comahajournals.orgoup.comnih.gov. However, in some experimental settings, this compound has also been observed to induce phosphorylation of certain substrates, like VASP, even in the absence of cGKI, suggesting a potential for "cross-activation" of other kinases, such as PKA physiology.org. This highlights the complexity of cyclic nucleotide signaling and the potential for crosstalk between cGMP and cAMP pathways.

Regulation of Gene and Protein Expression

While this compound primarily mediates its effects through post-translational modifications like protein phosphorylation, there is evidence suggesting its involvement in the regulation of gene and protein expression. For instance, this compound has been shown to suppress hypoxia-enhanced TRPC1 protein expression, indicating a regulatory role at the protein level mdpi.com. Furthermore, in the context of prostate cancer, a combination therapy involving this compound and quinidine (B1679956) (which enhances the transcriptional level of HSPB6 by knocking down E2F1) proved more effective in inhibiting cancer cell growth through the HSPB6 pathway nih.govresearchgate.net. This suggests that while this compound's direct impact on gene transcription might be indirect or context-dependent, it can be part of signaling pathways that ultimately influence protein abundance and cellular phenotype.

Physiological and Pathophysiological Roles of 8 Br Cgmp in Organ Systems

Cardiovascular System Research

The cardiovascular system is a primary target for the actions of 8-Br-cGMP, largely due to its ability to modulate vascular tone and cardiac contractility.

Mechanisms of Vascular Smooth Muscle Relaxation

This compound induces relaxation in vascular smooth muscle, contributing to vasodilation through several intricate mechanisms.

Vascular smooth muscle contraction is primarily regulated by the phosphorylation of the regulatory myosin light chain (MLC) at Ser19 by myosin light chain kinase (MLCK) ahajournals.org. This compound-induced relaxation is accompanied by a decrease in MLC phosphorylation ahajournals.org. This occurs because this compound, by activating PKG, influences myosin light chain phosphatase (MLCP) activity ahajournals.org. PKG does not directly phosphorylate Ser19 MLC, but it indirectly deactivates MLC phosphorylation by increasing MLCP activity or by inactivating MLCK activity ahajournals.org. Studies have shown that this compound significantly increases MLCP activity, rather than affecting MLCK activity, leading to a decrease in MLC phosphorylation and subsequent smooth muscle relaxation ahajournals.org. Furthermore, this compound can inhibit RhoA/Rho kinase signaling, a pathway known to increase Ca2+ sensitization of contraction, thereby contributing to smooth muscle relaxation molbiolcell.org.

Table 1: Effects of this compound on Myosin Light Chain (MLC) Phosphorylation in Vascular Smooth Muscle

ConditionMLC Phosphorylation Level (Relative to Phenylephrine-Stimulated)Reference
Phenylephrine-Stimulated100% (Baseline) ahajournals.org
+ this compoundDecreased to 35.5% ± 7.2% ahajournals.org

The cGMP pathway is crucial for endothelium-dependent relaxation, primarily mediated by nitric oxide (NO) ahajournals.org. This compound, as a cGMP analog, can enhance the downstream effects of NO by directly activating PKG, thereby promoting relaxation. The ability of this compound to increase MLCP activity and inhibit RhoA signaling contributes to this enhancement, as these mechanisms are key to NO-mediated vasodilation ahajournals.orgphysiology.org.

Cardiac Myocyte Function and Contractility

The effects of this compound on cardiac myocyte function and contractility are complex and can be biphasic, involving both negative and transient positive inotropic effects.

This compound has been shown to induce a concentration-dependent biphasic response in myocardial contractility ahajournals.org. At lower concentrations, a transient positive inotropic effect can be observed, characterized by small increases in twitch amplitude, shortening velocity, and cytosolic Ca2+ transient ahajournals.orgnih.govoup.com. However, at higher concentrations, this compound typically elicits a negative inotropic effect, leading to a reduction in myocyte twitch amplitude and time to peak shortening, and an increase in steady-state diastolic cell length ahajournals.orgnih.govnih.gov. This negative inotropic effect is often mediated by PKG-induced reduction in the myofilament response to Ca2+, likely through phosphorylation of the inhibitory subunits of troponin ahajournals.orgahajournals.orgnih.govnih.gov. Studies in murine myocardium have further demonstrated that cGMP-dependent protein kinase I (cGKI) mediates the negative inotropic effect of cGMP researchgate.netnih.gov.

Table 2: Effects of this compound on Cardiac Myocyte Contractility

ParameterEffect of this compound (High Concentration, e.g., 50 µmol/L)Reference
Myocyte Twitch AmplitudeReduced (-19.6% ± 4.2%) ahajournals.orgnih.gov
Time to Peak ShorteningReduced (-17.6% ± 1.3%) ahajournals.orgnih.gov
Steady-State Diastolic Cell LengthIncreased (+0.6 ± 0.1 µm) ahajournals.orgnih.gov
Shortening VelocityNo significant effect (or transient increase at low conc.) ahajournals.orgnih.gov
Cytosolic Ca2+ TransientNo significant change (or transient increase at low conc.) ahajournals.orgnih.gov

In some contexts, such as in ventricular myocytes from leptin-deficient obese mice, this compound has a significantly greater negative inotropic effect compared to lean controls, reducing percent shortening by 47% versus 39% respectively, and maximal rate of shortening by 46% versus 36% physiology.org. This suggests an altered NO-cGMP signaling pathway in obesity physiology.org.

Other Organ Systems and Cellular Responses

8-Bromo-cGMP (this compound), a cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP), plays diverse roles in various organ systems beyond the cardiovascular and central nervous systems, influencing cellular responses through its activation of protein kinase G (PKG). Its effects span immunomodulation, platelet function, cancer cell modulation, and smooth muscle contractility in different tissues, as well as pancreatic beta cell insulin (B600854) release.

Immunomodulatory Effects (e.g., Neutrophil Protease Release, T-cell Proliferation Suppression)

This compound exhibits significant immunomodulatory properties, particularly concerning neutrophil activity and T-cell proliferation. It has been observed to stimulate the phagocytic release of neutral protease from human neutrophils tocris.comrndsystems.comfunakoshi.co.jp. This effect highlights a role for cGMP in regulating the degranulation processes of immune cells, which are crucial for host defense but can also contribute to inflammatory responses.

In the context of T-cell proliferation, the impact of this compound appears to be concentration-dependent. High concentrations of this compound (e.g., 2,000 µM) have been shown to inhibit T-cell proliferation, potentially by blocking interleukin-2 (B1167480) (IL-2) synthesis pnas.orgresearchgate.net. This inhibitory effect aligns with observations that elevated cGMP levels, induced by high concentrations of nitric oxide (NO), can suppress T-cell proliferation pnas.org. Conversely, lower concentrations of this compound (e.g., 125–250 µM) have been reported to enhance T helper 1 (Th1) cell proliferation and differentiation, and to increase interleukin-12 (B1171171) receptor β2 (IL-12Rβ2) expression pnas.orgresearchgate.net. This suggests a nuanced role for this compound in modulating T-cell responses, where its effects can range from enhancement of specific T-cell subsets at lower concentrations to general suppression of proliferation at higher concentrations.

Cell TypeThis compound ConcentrationObserved EffectKey Mechanism (if known)
Human NeutrophilsNot specifiedStimulates phagocytic release of neutral proteasecGMP-dependent mechanisms tocris.comrndsystems.comfunakoshi.co.jp
T-cells125–250 µMEnhances proliferation, enhances Th1 differentiation, increases IL-12Rβ2 expressioncGMP-mediated pathway pnas.orgresearchgate.net
T-cells2,000 µMInhibits proliferationBlocking IL-2 synthesis pnas.orgresearchgate.net

Inhibition of Platelet Activation

This compound is a potent inhibitor of platelet activation, a crucial process in hemostasis and thrombosis. Studies have demonstrated that this compound inhibits collagen-induced platelet aggregation and thromboxane (B8750289) A2 (TXA2) formation in a concentration-dependent manner nih.gov. The mechanism involves a marked inhibition of arachidonic acid liberation from membrane phospholipids, which is essential for TXA2 synthesis nih.gov.

Further research indicates that this compound potently inhibits the activation of the TXA2-specific GTPase in platelet membranes pnas.org. This suggests that PKG, activated by this compound, catalyzes the phosphorylation of a proximal component of the receptor-G protein signaling pathway, specifically the TXA2 receptors pnas.org. In vivo phosphorylation of TXA2 receptors by cGMP has been demonstrated, with peptide mapping studies showing that cGMP mediates phosphorylation of the carboxyl terminus of the TXA2 receptor pnas.org.

Effect on PlateletsMechanismReference
Inhibition of aggregationInhibition of arachidonic acid liberation, reduction of TXA2 formation nih.gov
Inhibition of TXA2-specific GTPase activityPhosphorylation of TXA2 receptors by PKG pnas.org
Decreased P-selectin signalDownregulation of P-selectin, correlation with decreased cellular stiffness tandfonline.com

Functional Modulation in Renal Cell Carcinoma Cells

This compound demonstrates functional modulation in renal cell carcinoma (RCC) cells, primarily by enhancing anti-proliferative and pro-apoptotic mechanisms. In human renal cell carcinoma cells (e.g., OS-RC-2), this compound has been found to enhance the inhibitory effects on cell proliferation and the induction of apoptosis caused by suppressing phosphodiesterase type 5 (PDE5) gene expression spandidos-publications.comnih.gov. This enhancement is mediated by the activation of PKG by intracellular cGMP spandidos-publications.comnih.gov.

Specifically, this compound treatment has been linked to a reduction in the expression of cyclin D1 mRNA and protein, while simultaneously increasing p21 protein expression spandidos-publications.comnih.gov. Cyclin D1 is involved in cell cycle progression, and p21 is a cyclin-dependent kinase inhibitor, thus their modulation by this compound contributes to cell cycle arrest and apoptosis spandidos-publications.comnih.gov. The increase in p21 expression may be partly regulated through the transcription factor Sp1 by activated PKG spandidos-publications.comnih.gov.

However, it is important to note that the effects of this compound can be context-dependent. In some studies, such as those involving 786-0 renal cell carcinoma cells treated with Ly-83,583 (a putative inhibitor of cGMP production), this compound failed to demonstrate a protective effect or induce changes in apoptosis when used alone or in specific combinations aacrjournals.org. This highlights the complexity of cGMP signaling in cancer, where outcomes can vary based on the specific cell line, the presence of other therapeutic agents, and the underlying signaling pathways involved.

Cell LineTreatment ContextObserved EffectKey Mechanism (if known)
OS-RC-2 (Human RCC)In combination with PDE5 siRNAEnhanced inhibition of cell proliferation, enhanced apoptosisPKG activation, reduction in cyclin D1, increase in p21 expression spandidos-publications.comnih.gov
786-0 (Human RCC)Treatment with Ly-83,583No protective effect, no change in apoptosisContext-dependent response aacrjournals.org

Regulation of Tracheal and Intestinal Smooth Muscle Contractility

This compound plays a significant role in regulating the contractility of both tracheal and intestinal smooth muscles, generally promoting relaxation.

In tracheal smooth muscle , this compound induces relaxation in a dose-dependent manner nih.gov. This relaxation is associated with a decrease in intracellular calcium concentration ([Ca2+]i) nih.govrupress.org. Specifically, this compound inhibits acetylcholine (B1216132) (ACh)-induced oscillations in [Ca2+]i and reduces ACh-induced increases in [Ca2+]i nih.gov. It achieves this by mechanisms other than direct regulation of membrane potential, even though cGMP is known to relax smooth muscle through hyperpolarization and inhibition of calcium influx via K+ channel activation nih.gov. Furthermore, this compound decreases Ca2+ sensitivity in canine tracheal smooth muscle, primarily by inhibiting membrane receptor-coupled mechanisms that modulate the relationship between cytosolic Ca2+ concentration and regulatory myosin light chain (rMLC) phosphorylation physiology.org.

Muscle TypeEffect of this compoundKey MechanismsReference
Tracheal Smooth MuscleDose-dependent relaxation, inhibition of ACh-induced Ca2+ oscillations and increases in [Ca2+]i, decreased Ca2+ sensitivityDecreased intracellular calcium, inhibition of membrane receptor-coupled mechanisms modulating Ca2+ sensitivity nih.govnih.govrupress.orgphysiology.org
Intestinal Smooth Muscle (Colon)Reduction of carbachol-induced tension and [Ca2+]icGKI-dependent, inhibition of [Ca2+]i signals nih.govembopress.org
Intestinal Smooth Muscle (Jejunum)Reduction of carbachol-induced tension without changing [Ca2+]icGKI-dependent, phosphatase activity (e.g., MYPT1) nih.govnih.gov

Impact on Pancreatic Beta Cell Insulin Release

The impact of this compound on pancreatic beta cell insulin release presents a complex picture, with some studies indicating inhibition and others suggesting enhancement.

Several sources report that this compound significantly inhibits Ca2+ macroscopic currents and impairs insulin release stimulated with high K+ in pancreatic beta cells medchemexpress.comselleckchem.comtargetmol.com. This suggests a role for cGMP in modulating calcium influx, which is critical for insulin secretion.

Conversely, other investigations have shown that stimulation with this compound resulted in significantly increased insulin production in rat insulinoma beta-cells (INS1) nih.gov. This effect was observed in the context of melatonin's insulin-inhibiting action, where the cGMP signaling pathway was found to be involved in mediating melatonin's effects nih.gov. Furthermore, elevated cGMP levels and PKG activation have been suggested to enhance insulin secretion through PKG-mediated KATP channel inhibition or membrane depolarization by unidentified K+ channels researchgate.net.

Beyond direct insulin release, this compound has also been implicated in pancreatic beta cell growth. It has been shown to increase DNA biosynthesis and cyclin D2 mRNA levels in INS-1E glucose-sensitive rat beta-cell line cells and isolated rat islets, similar to the effects of atrial natriuretic peptide (ANP) oup.com. These findings suggest that this compound, by activating the PI3K/Akt/Foxo1a/cyclin D2 signaling pathway, promotes beta cell proliferation oup.com.

The apparent discrepancies in the direct effect on insulin release might stem from differing experimental conditions, cell models (e.g., isolated cells vs. islets), or the specific mechanisms being investigated (e.g., direct effects on ion channels vs. broader signaling pathway modulations).

Effect on Insulin Release/Beta CellsContext/MechanismReference
Impairs/inhibits insulin releaseInhibition of Ca2+ macroscopic currents, high K+-stimulated conditions medchemexpress.comselleckchem.comtargetmol.com
Increased insulin production/secretionIn rat insulinoma beta-cells (INS1), involvement in melatonin (B1676174) signaling, PKG-mediated KATP channel inhibition or membrane depolarization nih.govresearchgate.net
Promotes beta cell growthIncreased DNA biosynthesis, increased cyclin D2 mRNA levels, activation of PI3K/Akt/Foxo1a/cyclin D2 signaling oup.com

8 Br Cgmp in Disease Models and Mechanistic Therapeutic Implications

Oncological Research Applications

In oncology, 8-Br-cGMP is utilized to probe the anti-tumorigenic effects of the cGMP/PKG pathway. Research across various cancer types has demonstrated its potential to inhibit proliferation, induce apoptosis, and suppress metastasis, often through the modulation of key signaling cascades.

The activation of the cGMP/PKG signaling pathway has been identified as a novel molecular approach for inducing apoptosis in cancer cells. nih.gov In both estrogen receptor-positive (MCF-7) and -negative (MDA-MB-468) human breast cancer cell lines, this compound has been shown to induce growth inhibition and apoptosis. nih.govresearchgate.net This effect is directly mediated by the activation of PKG, as the use of specific PKG inhibitors significantly diminishes the loss of cell viability caused by this compound. nih.govresearchgate.net These findings provide direct evidence that the cGMP/PKG pathway is a key regulator of programmed cell death in breast cancer cells, suggesting that its activation could be a viable therapeutic avenue. nih.gov Further studies indicate that targeting phosphodiesterases (PDEs) like PDE5 or PDE9, which degrade cGMP, can also trigger apoptosis in breast cancer cells, reinforcing the anti-cancer role of elevated cGMP levels. uni.lu

Table 1: Research Findings on this compound in Breast Cancer

Cell LinesKey FindingMechanismReference
MCF-7, MDA-MB-468Induces growth inhibition and apoptosis.Activation of cGMP-dependent protein kinase (PKG). nih.govresearchgate.net
General Breast Cancer CellsInhibition of phosphodiesterases (PDE5, PDE9) that degrade cGMP also induces apoptosis.Elevation of intracellular cGMP levels. uni.lu

In epithelial ovarian cancer (EOC), the cGMP/PKG pathway plays a crucial role in tumor progression. nih.gov Exogenous this compound has been demonstrated to suppress the proliferation, invasion, and migration of EOC cells. nih.govsemanticscholar.org In vivo studies using xenograft tumor models have confirmed that this compound hampers tumor growth. nih.govresearchgate.net

The mechanism underlying these effects involves the inhibition of the Epidermal Growth Factor Receptor (EGFR)/Phospholipase Cγ1 (PLCγ1) signaling pathway. nih.govsemanticscholar.org Research has shown that this compound decreases the phosphorylation of EGFR and its downstream targets, including PLCγ1 and calmodulin kinase II. nih.govresearchgate.netresearchgate.net This inhibition leads to a reduction in cytoplasmic Ca²⁺ release and prevents the translocation of Protein Kinase C (PKC) to the cell membrane. nih.govresearchgate.net Furthermore, this compound intervention results in decreased expression of matrix metallopeptidase 9 (MMP9), proliferating cell nuclear antigen (PCNA), and Ki67 in tumor tissues, all of which are critical for tumor growth and metastasis. nih.govresearchgate.net The inhibitory effects of this compound were found to be dose-dependent and comparable to that of a specific PLCγ1 inhibitor. nih.gov

Table 2: Research Findings on this compound in Ovarian Cancer

Model SystemKey FindingMechanismReference
Epithelial Ovarian Cancer (EOC) Cells (A2780, SKOV3)Suppresses proliferation, invasion, and migration.Inhibition of EGFR/PLCγ1 pathway; decreased phosphorylation of EGFR, PLCγ1, CaMKII; inhibited Ca²⁺ release. nih.govsemanticscholar.orgresearchgate.netresearchgate.net
Xenograft Mouse Model (A2780 cells)Hampered tumor growth.Decreased expression of EGFR, MMP9, PCNA, and Ki67 in tumor tissue. nih.govresearchgate.net

In prostate cancer, Heat shock protein family B (small) member 6 (HSPB6) has been identified as a tumor suppressor gene whose downregulation is associated with a poor prognosis. nih.gov Research has revealed that this compound can phosphorylate and activate HSPB6. nih.govresearchgate.net This activation leads to the stimulation of Cofilin, which in turn induces apoptosis in prostate cancer cells. nih.gov

Furthermore, studies have explored synergistic therapeutic strategies involving this compound. The combination of quinidine (B1679956), which enhances the transcriptional level of HSPB6, and this compound has proven to be more effective at inhibiting the growth of prostate cancer than either agent used alone. nih.govresearchgate.netconsensus.app This combined treatment effectively induces apoptosis through the HSPB6 pathway, demonstrating its potential as a promising therapeutic approach for prostate cancer both in vitro and in vivo. nih.govresearchgate.net

Table 3: Research Findings on this compound in Prostate Cancer

Key FindingMechanismTherapeutic StrategyReference
Induces apoptosis in prostate cancer cells.Phosphorylates and activates HSPB6, which in turn activates Cofilin.Monotherapy. nih.govresearchgate.net
Effectively inhibits prostate cancer growth in vitro and in vivo.Synergistic activation of the HSPB6 pathway.Combination with quinidine. nih.govresearchgate.netconsensus.app

The cGMP/PKG signaling pathway is integral to regulating cell proliferation and survival in human renal cell carcinoma. nih.gov Studies using OS-RC-2 renal cell carcinoma cells have shown that the anti-proliferative and pro-apoptotic effects of suppressing phosphodiesterase type 5 (PDE5) are enhanced by the addition of this compound. nih.gov Conversely, these effects are inhibited by a PKG inhibitor, confirming that the pathway's anticancer activities are mediated through PKG. nih.gov

The downstream mechanisms involve the modulation of cell cycle proteins. Activated PKG leads to a reduction in both the mRNA and protein expression of cyclin D1, a key protein for cell cycle progression. nih.gov Simultaneously, there is an increase in the expression of the p21 protein, a cyclin-dependent kinase inhibitor that halts cell cycle progression. nih.gov The reduction in cyclin D1 is mediated through the phosphorylation of β-catenin and c-Jun N-terminal kinase (JNK) by activated PKG. nih.gov

Table 4: Research Findings on this compound in Renal Cell Carcinoma

Model SystemKey FindingMechanismReference
OS-RC-2 Human Renal Cell Carcinoma CellsEnhances inhibition of proliferation and induction of apoptosis when combined with PDE5 suppression.PKG-mediated reduction of cyclin D1 expression and increase of p21 protein expression. nih.gov

The role of cGMP signaling in colorectal cancer (CRC) presents a complex picture. Some studies utilizing CRC cell lines have reported that this compound alone does not significantly affect cell proliferation or death. researchgate.net However, in cells engineered to ectopically express PKG2, a modest inhibition of proliferation was observed, suggesting that the presence of the downstream effector kinase is critical. researchgate.net

Other research indicates that while activation of the cGMP pathway can induce cytostasis (inhibition of cell growth), tumor cells can develop resistance to these effects over time through desensitization mechanisms. aacrjournals.org This resistance is partly mediated by cGMP-stimulated PDE5 activation, which creates a negative feedback loop by degrading cGMP. aacrjournals.org These findings underscore the complexity of the cGMP signaling network in colorectal cancer and highlight the importance of understanding the expression and activity of key components like PKG and PDEs when considering therapeutic strategies.

Table 5: Research Findings on this compound in Colorectal Cancer

Model SystemKey FindingObserved Mechanism/ConditionReference
Colon Cancer Cell LinesNo direct effect on proliferation or death.Undetectable endogenous PKG activity. researchgate.net
Colon Cancer Cell Lines with Ectopic PKG2 ExpressionModest inhibition of proliferation.Presence of the effector kinase PKG2. researchgate.net
T84 Colon Cancer CellsProlonged stimulation can lead to resistance (desensitization) to antiproliferative effects.cGMP-dependent activation of PDE5 reduces intracellular cGMP levels. aacrjournals.org

Cardiovascular Disease Models

The cGMP signaling pathway is a vital regulator of function in various cells within the cardiovascular system, including cardiac myocytes and vascular smooth muscle cells. nih.govnih.gov this compound is frequently used in experimental models to elucidate the physiological effects of this pathway.

In cardiac myocytes, direct activation of PKG with cGMP analogs can mimic the myocyte relaxation induced by nitric oxide (NO) donors. nih.gov this compound has also been shown to enhance the Na+/Ca2+ exchanger current in single cardiac ventricular myocytes, which plays a role in intracellular calcium homeostasis. researchgate.net

In vascular smooth muscle cells, this compound contributes to vasorelaxation by decreasing intracellular Ca²⁺ levels. nih.gov This effect is achieved by abolishing potassium chloride-mediated increases in Ca²⁺ and by increasing Ca²⁺ ATPase activity, which pumps calcium out of the cytoplasm. nih.gov The cGMP pathway also plays a crucial role in the kidney, where it contributes to the regulation of glomerular filtration rate and renal blood flow, processes intrinsically linked to cardiovascular health. nih.gov The broad and beneficial effects of cGMP in the cardiovascular system have made its modulating drugs a cornerstone in treating conditions like angina, heart failure, and hypertension. oup.com

Table 6: Research Findings on this compound in Cardiovascular Models

Model SystemKey FindingMechanismReference
Cardiac MyocytesMimics NO-induced myocyte relaxation.Direct activation of PKG. nih.gov
Guinea-Pig Ventricular CellsEnhances Na+/Ca2+ exchanger current (INCX).Modulation of ion channel activity. researchgate.net
Vascular Smooth Muscle CellsInduces vasorelaxation.Decreases intracellular Ca²⁺ levels by increasing Ca²⁺ ATPase activity. nih.gov

Role in Atherosclerosis and Restenosis Pathogenesis

The role of 8-bromo-guanosine 3',5'-cyclic monophosphate (this compound) in the pathogenesis of atherosclerosis and restenosis is complex, with studies revealing seemingly contradictory effects that depend on the specific cellular context and phenotype. Abnormal proliferation of vascular smooth muscle cells (VSMCs) is a critical event in the development of atherosclerotic lesions and in-stent restenosis. ahajournals.orgnih.gov The nitric oxide (NO)/cGMP signaling pathway is a key regulator of VSMC function, and investigations using this compound have provided crucial mechanistic insights.

Research has demonstrated that the effect of this compound on VSMC proliferation is highly dependent on the cell's phenotypic state. In studies using primary aortic VSMCs, which more closely resemble the contractile and differentiated state found in healthy vessels, this compound was found to stimulate growth and promote phenotypic modulation to a synthetic, dedifferentiated state. pnas.orgnih.govmdpi.com This transition is associated with the formation of atherosclerotic plaques. One study showed that this compound stimulated the growth and morphological change of wild-type primary VSMCs, an effect that was absent in cells deficient in cGMP-dependent protein kinase I (cGKI), indicating the pathway's dependence on this kinase. pnas.orgnih.gov This suggests a potentially proatherogenic role for the cGMP/cGKI axis in this context. pnas.org

Conversely, numerous studies utilizing subcultured VSMCs, which represent a more synthetic and proliferative phenotype, have reported an antiproliferative effect of this compound. In this setting, this compound has been shown to inhibit mitogenesis and proliferation induced by factors like epidermal growth factor (EGF). ahajournals.orgnih.gov The compound was observed to block the EGF-inducible cell cycle progression at the G1/S phase, suggesting an attenuation of the growth factor's signaling pathway. ahajournals.orgnih.gov This growth-inhibitory action in subcultured cells could be mediated by cross-activation of cAMP-dependent protein kinase, especially in cells with low cGKI expression. pnas.org

In the context of restenosis, which involves neointimal hyperplasia following vascular injury, evidence points towards a protective role for the cGMP pathway. nih.gov Local delivery of a nitric oxide (NO) donor immediately after balloon angioplasty in porcine coronary arteries was found to inhibit neointimal hyperplasia. This beneficial effect was abolished by an inhibitor of guanylyl cyclase, indicating that the protective mechanism is mediated through a cGMP-dependent pathway. nih.gov This highlights the importance of cGMP signaling in preventing the excessive proliferation that leads to restenosis.

Cell ModelKey Stimulus/AgentObserved Effect of this compoundMediatorReference
Primary Aortic VSMCs (Wild-Type)This compound (1 mM)Stimulated growth and phenotypic modulation.cGMP-dependent protein kinase I (cGKI) pnas.orgnih.gov
Primary Aortic VSMCs (cGKI-deficient)This compound (1 mM)Slightly inhibited growth with no effect on morphology.cGKI-independent pathway pnas.org
Subcultured Rat Aortic VSMCsEpidermal Growth Factor (EGF)Inhibited EGF-induced DNA synthesis and proliferation.cGMP-dependent pathway ahajournals.orgnih.gov

Mechanistic Studies in Myocardial Ischemia/Reperfusion Injury

The cGMP signaling pathway is recognized as a pivotal component of endogenous cardioprotective mechanisms, particularly in the context of myocardial ischemia/reperfusion (I/R) injury. mdpi.com Studies utilizing this compound have been instrumental in elucidating the cellular mechanisms through which elevated cGMP levels protect cardiomyocytes from the damage induced by the restoration of blood flow after an ischemic period.

One of the key injurious events during reperfusion is cardiomyocyte hypercontracture, driven by cytosolic Ca2+ overload. researchgate.net Investigations in isolated adult rat cardiomyocytes subjected to simulated ischemia and reoxygenation demonstrated that this compound significantly reduces the development of this hypercontracture. mdpi.comresearchgate.net The presence of this compound during reoxygenation helps preserve cell length compared to untreated controls. researchgate.net This protective effect is linked to the modulation of calcium handling within the cell. The compound was shown to accelerate the recovery from Ca2+ overload upon reoxygenation, a mechanism attributed to increased Ca2+ sequestration into the sarcoplasmic reticulum (SR). researchgate.net This is supported by findings that this compound increases the phosphorylation of phospholamban, which in turn stimulates SR Ca2+-ATPase (SERCA) activity. mdpi.comresearchgate.net

Further studies have explored the role of cGMP-dependent protein kinase (PKG) in mediating these protective effects. The benefits of this compound on cardiomyocyte function after simulated I/R, such as improved cell shortening and maximum velocity of shortening, are linked to PKG activation. pnas.org For instance, in a model of myocyte stunning, the addition of this compound before the ischemic period reduced the functional depression seen after reperfusion. pnas.org This protective signaling cascade involves the activation of mitochondrial channels, specifically the mitochondrial large-conductance Ca2+-activated K+ (BK) channels, which are downstream targets of the cGMP/PKG pathway. nih.govnih.gov Activation of these channels is a critical event in cardioprotection afforded by cGMP-elevating agents. nih.govnih.gov

Model SystemConditionEffect of this compoundKey Mechanistic FindingReference
Isolated Rat CardiomyocytesReoxygenation-induced hypercontractureReduced hypercontracture; preserved cell length.Accelerated recovery from cytosolic Ca2+ overload. researchgate.net
Isolated Rabbit Ventricular MyocytesSimulated ischemia-reperfusion (stunning)Reduced myocyte stunning when added pre-ischemia.Increased protein phosphorylation via a PKG-dependent pathway. pnas.org
Isolated Rat CardiomyocytesHypoxia-reoxygenationProtected against reoxygenation-induced hypercontracture.Increased sarcoplasmic reticulum Ca2+-ATPase (SERCA) activity. mdpi.com

Contributions to Understanding Vascular Dysfunction and Hypertrophy

The compound this compound has been a valuable tool for understanding the fundamental role of cGMP signaling in regulating vascular tone, smooth muscle cell function, and cardiac hypertrophy. Dysregulation of these processes is a hallmark of cardiovascular diseases like hypertension. researchgate.net

In vascular smooth muscle cells (VSMCs), cGMP is a principal mediator of vasodilation. Studies using this compound have helped delineate the molecular mechanisms responsible for this effect. A key action of cGMP is the reduction of cytosolic Ca2+ concentrations, which is essential for muscle relaxation. Pre-incubation of cultured rat aortic smooth muscle cells with this compound was shown to inhibit the peak accumulation of intracellular calcium stimulated by vasoconstrictors like angiotensin II. nih.gov This effect is mediated, at least in part, by the activation of Ca2+-ATPase through cGMP-dependent protein kinase (PKG), which actively removes Ca2+ from the cytoplasm. nih.gov

In the context of cardiac hypertrophy, a maladaptive response of the heart to pressure overload, the cGMP pathway has been shown to have a suppressive effect. In vitro studies on cardiac myocytes have demonstrated that cGMP analogues, including this compound, can suppress phenylephrine-induced hypertrophy. researchgate.net This anti-hypertrophic effect underscores the protective role of cGMP signaling in the heart, counteracting pathological remodeling.

Neurological Disorder Models

Inherited retinal degenerations, such as retinitis pigmentosa (RP), are characterized by the progressive loss of photoreceptor cells, leading to blindness. nih.gov A common feature in several forms of these diseases is an abnormal elevation of intracellular cGMP levels in photoreceptors, which triggers cell death pathways. nih.gov Paradoxically, while excessive cGMP is pathogenic, targeted modulation of the cGMP pathway has also been explored as a therapeutic strategy.

In contrast to the pathogenic role of high cGMP in some retinal degenerations, other studies have shown that increasing cGMP bioavailability can be protective for other retinal neurons, specifically retinal ganglion cells (RGCs), whose degeneration is characteristic of glaucoma. nih.gov In ex vivo models of axotomized whole retinas and in primary RGC cultures, treatment with this compound was found to significantly improve cell survival. nih.gov The compound markedly attenuated both necrotic and apoptotic cell death pathways. nih.gov For example, in whole retina explants, this compound treatment led to a 16% reduction in the release of lactate (B86563) dehydrogenase (LDH), a marker of necrosis, and a 38% reduction in cleaved caspase-3, a marker of apoptosis. nih.gov Similar protective effects were observed in purified primary RGC cultures. nih.gov

Furthermore, in the context of photoreceptor degeneration, specific cGMP analogues are being investigated not to broadly elevate cGMP, but to selectively modulate the activity of its downstream effectors, such as cGMP-gated (CNG) channels and cGMP-dependent protein kinase (PKG), which are implicated in the cell death cascade. nih.govnih.gov While this compound itself acts as an activator of these pathways, its use in comparative studies with inhibitory analogues has helped to parse the complex role of cGMP signaling in retinal health and disease. nih.gov For instance, the effects of this compound, which robustly activates CNG channels, can be contrasted with inhibitory analogues to understand the precise signaling events that lead to photoreceptor death. nih.gov

Model SystemConditionEffect of this compound (100μM)Reference
Axotomized Whole Retina ExplantsCell DeathReduced LDH release by 16%; Reduced caspase-3 cleavage by 38%. nih.gov
Primary Retinal Ganglion Cell (RGC) CulturesCell DeathReduced LDH release by 22%; Reduced caspase-3 cleavage by 30%. nih.gov

Other Disease Contexts

The cGMP signaling pathway has emerged as a significant modulator of inflammatory and immune responses. The use of the membrane-permeable analogue this compound has been pivotal in uncovering the anti-inflammatory potential of this pathway in various cell types, including monocytes and endothelial cells.

In human monocyte cell lines, this compound has been shown to suppress inflammatory responses triggered by lipopolysaccharide (LPS), a component of bacterial cell walls. Studies demonstrated that sub-nanomolar concentrations of this compound could dose-dependently reduce LPS-induced activation of the transcription factor NF-κB, which is a master regulator of inflammation. ahajournals.org This suppression of NF-κB activity translates into a decreased production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). ahajournals.org The mechanism of this suppression has been linked to the function of Interleukin-1 receptor-associated kinase-3 (IRAK3), as the anti-inflammatory effects of this compound were absent in cells where IRAK3 was knocked down. ahajournals.orgnih.gov

Similar anti-inflammatory effects have been observed in endothelial cells. Pre-treatment of human microvascular endothelial cells (HMECs) with this compound attenuated the inflammatory signaling induced by palmitate or LPS. Specifically, it reduced the phosphorylation of IκBα, an event that precedes NF-κB activation. This anti-inflammatory action of cGMP signaling also has implications for metabolic dysfunction, as this compound was shown to preserve endothelial insulin (B600854) signaling in the presence of palmitate-induced inflammation. These findings collectively indicate that elevating intracellular cGMP can serve as a crucial brake on inflammatory processes in both immune and vascular cells.

Research into Antinociceptive Effects

The cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, particularly through the action of its analog 8-bromoguanosine (B14676) 3′,5′-cyclic monophosphate (this compound), has been a subject of intricate research in the context of nociception. Studies have revealed a complex, often dualistic role for this compound in modulating pain, with effects ranging from antinociceptive to pronociceptive depending on the experimental conditions and models employed.

Research in rodent models has demonstrated that the local administration of this compound can produce antinociceptive effects in states of inflammatory and persistent pain. For instance, in a rat model of hypernociception induced by prostaglandin (B15479496) E2 (PGE2), this compound has been shown to significantly inhibit pain responses. Current time information in Pasuruan, ID. This effect is believed to be mediated through the activation of the nitric oxide (NO)/cGMP/protein kinase G (PKG) pathway, ultimately leading to the opening of ATP-sensitive potassium (KATP) channels and neuronal hyperpolarization. Current time information in Pasuruan, ID. The essential role of PKG in this process was highlighted by experiments where the antinociceptive effect of this compound was blocked by the PKG inhibitor KT5823. Current time information in Pasuruan, ID.

The formalin test, a widely used model of inflammatory pain in rats, has revealed dose-dependent dual effects of spinally delivered this compound. jneurosci.org Low doses of the compound were found to reduce nociceptive behavior, such as licking and flinching of the affected paw, during the inflammatory phase of the test. jneurosci.org This antinociceptive action was associated with a reduction in the formalin-induced upregulation of PKG-I in the spinal cord. jneurosci.org Interestingly, the antinociceptive effects of low-dose this compound appeared to be independent of PKG-I, cyclic nucleotide-gated (CNG) channels, and phosphodiesterases (PDEs) 2 and 3, but were antagonized by S-AMPA, suggesting a potential interaction with AMPA receptors. jneurosci.org

Conversely, high doses of intrathecal this compound have been shown to induce hyperalgesia in the same formalin test model. jneurosci.org This pronociceptive effect was linked to a further increase in PKG-I expression. jneurosci.org Further supporting the role of PKG-I in pain facilitation, studies in mice lacking PKG-I demonstrated that these animals did not develop mechanical allodynia following a high dose of intrathecal this compound, an effect that was observed in their wild-type counterparts. nih.gov This indicates that the presence of PKG-I is crucial for the hyperalgesic effects of high-dose this compound. nih.gov

Investigations into the central mechanisms of nociception have also utilized primate models. In studies involving spinothalamic tract (STT) neurons, which are critical for transmitting pain signals to the brain, the administration of this compound into the spinal dorsal horn produced varied effects depending on the type and location of the neurons. pnas.orgpnas.org For wide dynamic range (WDR) STT neurons located in the deep layers of the dorsal horn, this compound induced sensitization, increasing their responsiveness to both weak and strong mechanical stimuli. pnas.orgpnas.org In contrast, for WDR STT neurons in the superficial dorsal horn and high-threshold (HT) STT cells, this compound decreased their responses to mechanical stimulation. pnas.orgpnas.org These findings underscore the complex and neuron-specific actions of the cGMP pathway in the central processing of pain.

Table 1: Antinociceptive and Pronociceptive Effects of this compound in Rodent Pain Models

Pain ModelAnimal ModelObserved Effect of this compoundKey Mechanistic FindingsReference
PGE2-induced HypernociceptionRatAntinociception (inhibition of hypernociception)Mediated by the NO/cGMP/PKG/KATP channel pathway; effect blocked by PKG inhibitor KT5823. Current time information in Pasuruan, ID.
Formalin-induced Inflammatory PainRat (intrathecal administration)Antinociception (at low doses)Associated with reduced PKG-I upregulation; antagonized by S-AMPA. jneurosci.org
Hyperalgesia (at high doses)Associated with increased PKG-I expression.
Mechanical AllodyniaMouse (intrathecal administration)Mechanical allodynia (at high doses)Dependent on the presence of PKG-I; not observed in PKG-I knockout mice. nih.gov

Table 2: Effects of this compound on Spinothalamic Tract (STT) Neurons in Primates

Neuron Type and LocationEffect of this compound on Neuronal Response to Mechanical StimuliReference
Deep Dorsal Horn Wide Dynamic Range (WDR) STT NeuronsSensitization (increased responsiveness) pnas.orgpnas.org
Superficial Dorsal Horn WDR and High-Threshold (HT) STT NeuronsInhibition (decreased responsiveness)

Methodological Approaches and Considerations in 8 Br Cgmp Research

In Vitro Experimental Models

In vitro experimental models are fundamental to 8-Br-cGMP research, offering controlled environments to investigate its direct effects on specific cell types and tissues. These models allow for detailed analysis of cellular responses, signaling pathways, and molecular interactions without the complexities of a whole organism.

Diverse Mammalian Cell Culture Systems

Mammalian cell culture systems are extensively utilized to study the cellular mechanisms of this compound. These models enable researchers to observe its effects on various physiological and pathological processes.

Vascular Smooth Muscle Cells (VSMCs): this compound has been widely studied in VSMCs to understand its role in vascular tone regulation and cell behavior. In rat mesenteric small arteries with endothelium removed, this compound demonstrated concentration-dependent effects on isometric and isobaric force development, membrane potential, and spatially resolved intracellular calcium ([Ca2+]i), influencing vasomotion and Ca2+ wave frequency. karger.comnih.gov Specifically, 300 µM this compound led to coordinated [Ca2+]i activity and vasomotion, while lower concentrations (10–30 µM) resulted in beating isometric tension oscillations and locally synchronized [Ca2+]i oscillations. karger.comnih.gov

Studies on primary murine VSMCs have shown that this compound stimulates cell adhesion, an effect requiring the presence of cGMP-dependent protein kinase type I (cGKI). molbiolcell.orgresearchgate.net This pro-adhesive effect involves the inhibition of the RhoA/Rho kinase pathway and increased exposure of β1 and β3 integrins on the cell surface. molbiolcell.orgresearchgate.netnih.gov Conversely, in repeatedly passaged or subcultured VSMCs, this compound, in a cGKI-dependent manner, exhibits an antiproliferative effect. molbiolcell.orgresearchgate.net Furthermore, this compound has been shown to induce phosphorylation of vasodilator-stimulated phosphoprotein (VASP) in VSMCs, a known substrate of PKG. physiology.orgphysiology.org In cultured human smooth muscle cells, this compound also leads to a gradual accumulation of the phosphorylated form of phosphodiesterase 5 (PDE5), indicating PKG activation. ahajournals.org

Effect of this compound on Vascular Smooth Muscle Cells (VSMCs)
Parameter
Isometric/Isobaric Force Development
Intracellular Ca2+ ([Ca2+]i)
Cell Adhesion
Cell Proliferation
VASP Phosphorylation
PDE5 Phosphorylation

Cardiomyocytes: Isolated cardiomyocytes from adult rats are used to investigate the protective effects of this compound against myocardial reperfusion injury. oup.comoup.com In this model, this compound (10 nM to 1 mM) can significantly decrease irreversible cell injury and prevent reoxygenation-induced hypercontracture. oup.comoup.comresearchgate.net This protection is linked to augmented sequestration of Ca2+ into the sarcoplasmic reticulum (SR) and is mediated by PKG, as evidenced by the abolition of effects by PKG inhibitors like KT5823. oup.comoup.comresearchgate.net Furthermore, this compound, as a membrane-permeable cGMP analog, has been shown to activate cardiac ATP-sensitive potassium (KATP) channels in human embryonic kidney (HEK293) cells transfected with cardiac-type KATP channels (Kir6.2/SUR2A) and in intact rabbit ventricular cardiomyocytes. plos.org This activation involves an intracellular signaling cascade mediated by reactive oxygen species (ROS) and calcium/calmodulin-dependent protein kinase II (CaMKII). plos.org this compound also inhibits basal L-type Ca2+ current (ICa(L)) in rat ventricular myocytes, suggesting a phosphorylation-dependent mechanism. ahajournals.org

Various Cancer Cell Lines: The effects of this compound on cancer cell lines are diverse and sometimes conflicting, highlighting the complexity of cGMP signaling in different cancer types.

In human ovarian cancer cells, this compound has been reported to promote cell viability by inhibiting caspase-3-mediated apoptosis and p53 degradation. mdpi.com However, another study showed that exogenous this compound could suppress proliferation, invasion, and migration of epithelial ovarian cancer (EOC) cells by decreasing the phosphorylation of epidermal growth factor receptor (EGFR) and downstream proteins like phospholipase Cγ1 (PLCγ1) and calmodulin kinase II (CaMKII), and inhibiting cytoplasmic Ca2+ release. nih.gov

In breast cancer cell lines (e.g., MDA-MB-468, SK-Br-3), this compound has demonstrated dose-dependent growth inhibition. mdpi.com

In human 7721 hepatoma cells, this compound has been shown to reduce intracellular Ca2+ concentrations, demonstrating its role in regulating store-operated Ca2+ entry. cuhk.edu.hk

In thyroid cancer cell lines (malignant K1 and benign Nthy-ori 3-1), this compound induced dose-dependent cGMP BRET signals but did not impact cell viability, caspase 3 activation, nuclear fragmentation, or ERK1/2 phosphorylation, suggesting that increased cGMP levels are not linked to cell death or viability in these specific thyroid cancer models. nih.gov

In DU145 prostate cancer cells, this compound was investigated for its effect on hypoxia-inducible factor 1 alpha (HIF-1α) expression. Western blot analysis showed that this compound (1 nM-10 µM) could affect HIF-1α protein levels under hypoxic conditions, with a significant effect observed at 4-h incubation. researchgate.net

In human granulosa cells, this compound (1 mM) was shown to induce cyclooxygenase-2 (COX-2) expression and prostaglandin (B15479496) E2 (PGE2) production, as analyzed by RT-qPCR and Western blotting. oup.com

Neuronal Cell Lines: this compound is utilized in neuronal models to study cGMP-mediated signaling. In differentiated N1E-115 mouse neuroblastoma cells, a membrane-permeable this compound activates Na+-permeable cyclic nucleotide-gated (CNG) channels in cell-attached patches, leading to single-channel currents. nih.gov This activation is cGMP concentration-dependent and does not involve desensitization. nih.gov Furthermore, this compound (500 µM) has been shown to stimulate the migration of Dlx1/2−/− mutant MGE and CGE (medial and caudal ganglionic eminence) neurons in explant and Boyden chamber assays, partially rescuing their migration defect and indicating cGMP as a positive regulator of neuronal migration. jneurosci.org

Permeabilized Tissue and Organ Preparations

Permeabilized tissue preparations are critical for studying the direct effects of this compound on the contractile apparatus and signaling pathways within a more intact tissue architecture, bypassing issues of cell membrane permeability.

Rabbit Femoral Arterial Smooth Muscle: This model is commonly used to investigate the mechanism of cGMP-induced smooth muscle relaxation. Studies show that this compound-induced relaxation in permeabilized rabbit femoral arterial smooth muscle is accompanied by a decrease in myosin light chain (MLC) phosphorylation. nih.govahajournals.org This effect is attributed to an increase in myosin light chain phosphatase (MLCP) activity, specifically through a significant decrease in the phosphorylation of the myosin binding subunit (MBS) of MLCP at Thr696 and a marked increase in MBS phosphorylation at Ser695. nih.govahajournals.org this compound also restores MLCP activity that was decreased by agonist stimulation. nih.govahajournals.org The ability of this compound to relax sensitized muscles by reversing protein kinase C (PKC)-mediated phosphorylation of CPI-17 and Rho-mediated Ca2+ sensitization has also been demonstrated in permeabilized mouse smooth muscle, including femoral artery. nih.gov

Other Smooth Muscle Tissues: In permeabilized murine aorta, this compound (300 µM - 1 mM) induces relaxation of contractions and VASP phosphorylation, even in cGKI-deficient mice, suggesting cross-activation of protein kinase A (PKA). physiology.orgphysiology.org The relaxant effect of this compound in these preparations is attenuated by PKA inhibitors. physiology.orgphysiology.org Studies on permeabilized mouse ileum show that this compound-induced relaxation is significantly attenuated in telokin-deficient mice, highlighting telokin's role in modulating force through increasing MLCP activity. pnas.org

Advanced Molecular and Biochemical Assays

Advanced molecular and biochemical assays are indispensable for dissecting the intricate signaling pathways activated by this compound and for quantifying changes in protein and gene expression, as well as ion concentrations.

These assays are central to understanding how this compound, primarily as a PKG activator, influences protein phosphorylation.

PKG Activity: Protein kinase activity assays are performed using purified PKG and [γ-32P]ATP to measure the cGMP concentration-dependent increase in PKG activity, often using histones as substrates. oup.com this compound is known to be a potent activator of PKG, being 4.3-fold more potent than cGMP in activating PKG1α. rndsystems.com

Substrate Phosphorylation:

Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP) Modulators: Western blotting with phosphorylation site-specific antibodies is used to analyze changes in MLC phosphorylation and the phosphorylation levels of MLCP modulators like CPI-17 (at Thr38) and MBS (at Thr696 and Ser695) in permeabilized smooth muscle tissues treated with this compound. nih.govahajournals.orgphysiology.org For instance, this compound decreases MLC phosphorylation and MBS phosphorylation at Thr696 while increasing MBS phosphorylation at Ser695, leading to smooth muscle relaxation. nih.govahajournals.org

Vasodilator-Stimulated Phosphoprotein (VASP): VASP phosphorylation is a commonly used readout for cGKI activity in intact VSMCs. Western blot analysis is employed to detect VASP phosphorylation in response to this compound treatment. physiology.orgphysiology.orgresearchgate.netnih.gov

Phosphodiesterase 5 (PDE5): Antibodies specific for the phosphorylation site of PDE5 are used in Western blotting to show that this compound induces PDE5 phosphorylation in cultured human smooth muscle cells, indicating PKG activation. ahajournals.org

Thromboxane (B8750289) A2 (TXA2) Receptors: Immunoaffinity methods and 32P-labeling are used to demonstrate in vivo phosphorylation of platelet TXA2 receptors by this compound, identifying them as PKG substrates. Peptide mapping studies can further localize the phosphorylation to the carboxyl terminus of the receptor. pnas.org

Phospholamban (PLB): In cardiomyocytes, PLB phosphorylation (specifically at Ser16) is assessed by Western blotting to determine PKG activity in response to this compound. oup.comoup.comresearchgate.net

Cysteine-Rich LIM-Only Protein 4 (CRP4): Autoradiography with [γ-33P]-ATP is used to reveal the incorporation of 33P into CRP4 in this compound-stimulated aortic tissue, indicating that CRP4 is a substrate of cGKI. mdpi.com

Other Kinase Substrates: Peptide microarrays can be used to identify novel substrates for PKG, testing the effect of this compound on kinase activity for various peptides. mdpi.com

These techniques quantify changes in protein and gene levels, providing insights into the long-term effects of this compound on cellular phenotype and function.

Western Blotting: This technique is widely used to analyze protein expression and phosphorylation levels.

In VSMCs, Western blotting is used to detect changes in RhoA protein levels and the expression of integrins (β1 and β3) in response to this compound. molbiolcell.orgnih.gov It also assesses cGKI, VCAM-1, PPAR-γ, Akt, phospho-Akt, and p-FKHR levels. pnas.org

In cancer cell lines, Western blotting evaluates proteins like HIF-1α, COX-1, COX-2, caspase 3 cleavage, ERK1/2 phosphorylation, EGFR, MMP9, proliferating cell nuclear antigen (PCNA), and Ki67. nih.govnih.govresearchgate.netoup.com

In cardiomyocytes, it's used for phospholamban and phosphorylated phospholamban. oup.comoup.comresearchgate.net

Quantitative Real-Time PCR (qPCR): This method is used to quantify gene expression levels.

In human colonic biopsy specimens, qPCR is used to analyze the expression of FoxO-regulated antioxidant genes (e.g., Gpx1, Gadd45, Sod2, Cdkn1b, Prkg2, Prdx3, Gsr) after in vitro incubation with this compound, using β-actin as a reference. nih.gov

In DU145 cells, qRT-PCR analyzes HIF-1α mRNA levels. researchgate.net

In human granulosa cells, RT-qPCR analyzes PTGS1 and PTGS2 (COX-1 and COX-2) gene expression. oup.com

Other Techniques: Flow cytometry can be used to detect integrins on the cell surface of VSMCs. molbiolcell.org DAPI staining can assess nuclear fragmentation (apoptosis) in cancer cells. nih.gov

Measuring intracellular ion concentrations, particularly calcium, is crucial for understanding the immediate cellular responses to this compound.

Fura-2 Microfluorometry: Fluorescent Ca2+ indicator dyes, such as Fura-2 (Fura-2 AM), are widely used to measure changes in intracellular Ca2+ ([Ca2+]i).

In vascular smooth muscle cells (e.g., rat mesenteric small arteries, cultured A7r5 VSM cells, primary rat aortic smooth muscle cells), Fura-2 is used to spatially resolve [Ca2+]i oscillations and measure cGMP-induced changes in [Ca2+]i, demonstrating that this compound can attenuate agonist-stimulated increases in [Ca2+]i and influence Ca2+ removal from the cytoplasm. karger.comnih.govahajournals.orgpnas.org

In isolated cardiomyocytes, Fura-2 is used to monitor cytosolic Ca2+ kinetics and assess the Ca2+ load of the sarcoplasmic reticulum (SR) by caffeine-induced Ca2+ release, showing that this compound augments Ca2+ sequestration into the SR. oup.comoup.com Mn2+-quench experiments are also performed with Fura-2 to quantify Ca2+ influx. oup.com

In human 7721 hepatoma cells, Fura-2/AM is used to measure [Ca2+]i and demonstrate that this compound reduces [Ca2+]i, regulating store-operated Ca2+ entry. cuhk.edu.hk

In photoreceptors, Fura-2 is used simultaneously with voltage-clamped currents to measure the fraction of cGMP-gated current carried by Ca2+ (Pf) upon flash photolysis of caged this compound. rupress.org

In Toxoplasma gondii tachyzoites, Fura-2 can be used to measure intracellular Ca2+ levels in response to this compound. biorxiv.org

Other Ion Channels: Patch-clamp methods (e.g., cell-attached and inside-out patch configurations, whole-cell voltage clamp) are employed to record single-channel and macroscopic currents, investigating the activation of ion channels (e.g., KATP channels in cardiomyocytes, CNG channels in neuronal cells) by this compound. plos.orgahajournals.orgnih.gov

Future Research Directions for 8 Br Cgmp Studies

Resolving Ambiguities and Controversies in Mechanistic Understanding

While 8-Br-cGMP is recognized as a potent PKG activator, certain complexities in its mechanistic understanding warrant further investigation. Studies have indicated that at higher concentrations, this compound may exhibit activity towards protein kinase A (PKA), potentially leading to confounding results or misinterpretations of PKG-specific effects, particularly in cell lysates where PKA activity might be high mdpi.com. This highlights the need for more precise methodologies to differentiate between PKG- and PKA-mediated effects when using this compound.

Identification and Characterization of Novel PKG Substrates and cGMP Effectors

A significant area for future research involves the comprehensive identification and characterization of novel substrates of PKG and other cGMP effectors. While PKG is known to phosphorylate various proteins, the full spectrum of its physiological substrates, particularly in diverse cellular contexts and disease states, remains to be fully elucidated nih.gov. Techniques such as peptide microarrays are currently being employed to identify new substrates for PKG-I and PKG-II, especially in the context of inherited retinal degeneration (IRD) nih.govmdpi.com.

Future studies should aim to:

Systematically identify new PKG phosphorylation sites: Employ advanced phosphoproteomics techniques to map the global phosphorylation changes induced by this compound-mediated PKG activation in different cell types and tissues.

Characterize the functional consequences of novel phosphorylations: Investigate how the phosphorylation of newly identified substrates by PKG alters their activity, localization, or interaction with other proteins, thereby mediating specific cellular responses.

Uncover non-PKG cGMP effectors: Explore the possibility of cGMP directly interacting with and regulating other proteins beyond PKG, contributing to its diverse cellular roles. This could involve affinity purification coupled with mass spectrometry or other unbiased approaches.

Exploration of this compound's Mechanistic Contributions in Emerging Disease Areas

The utility of this compound as a research tool extends to exploring its mechanistic contributions in emerging disease areas. Beyond its well-established roles in cardiovascular and smooth muscle physiology, its involvement in various other pathologies is gaining attention.

Key emerging areas for investigation include:

Inherited Retinal Degeneration (IRD): this compound and its analogs are crucial for studying the cGMP signaling pathways implicated in photoreceptor cell death in IRD. Further research could delve into the precise mechanisms by which cGMP dysregulation contributes to degeneration and how this compound can be leveraged to understand potential therapeutic interventions mdpi.comnih.govpnas.orgmdpi.comnih.gov.

Cancer Biology: While some ambiguity exists, this compound has shown promise in suppressing tumor progression in certain cancer types, such as epithelial ovarian cancer, by influencing pathways like EGFR/PLCγ1 signaling mdpi.comresearchgate.net. Future studies should aim to clarify its precise anti-cancer mechanisms, identify responsive cancer subtypes, and explore its potential in combination therapies.

Reproductive Biology: Research has indicated that this compound can influence the dynamics of the Sertoli cell tight junction barrier, suggesting a role in male fertility researchgate.net. Further investigation into the NO/sGC/cGMP/PKG pathway in reproductive health could reveal novel therapeutic targets.

Neurodegenerative Disorders: Given the broad involvement of cGMP signaling in neuronal function, exploring the role of this compound in other neurodegenerative conditions beyond retinal degeneration, such as Alzheimer's disease where cGMP signaling is compromised, represents a promising direction researchgate.net.

Development of Novel, More Specific, and Potent cGMP Analogs for Refined Research Applications

Despite its widespread use, this compound has certain limitations, including its potential for off-target effects and a lack of absolute specificity for individual PKG isoforms mdpi.commdpi.com. This underscores the critical need for the development of novel cGMP analogs with improved properties for refined research applications.

Future efforts should focus on:

Enhanced PKG isoform specificity: Designing analogs that selectively activate or inhibit specific PKG isoforms (PKG-Iα, PKG-Iβ, PKG-II) would enable researchers to dissect the unique roles of each isoform in complex biological systems mdpi.commdpi.com.

Improved membrane permeability and metabolic stability: Developing analogs that are more efficiently transported across cell membranes and are highly resistant to degradation by various PDEs would allow for more sustained and predictable intracellular concentrations, mimicking physiological conditions more accurately nih.govmdpi.commdpi.com.

Optical or photoactivatable analogs: Creating cGMP analogs that can be precisely controlled with light would enable spatiotemporal manipulation of cGMP signaling, offering unprecedented resolution in studying dynamic cellular processes.

Analogs for specific cGMP effectors: Beyond PKG, developing analogs that selectively target other cGMP-binding proteins (e.g., cyclic nucleotide-gated channels, PDEs) would provide invaluable tools for dissecting their individual contributions to cGMP signaling networks.

Integration with High-Throughput Omics Technologies for Comprehensive Signaling Network Mapping

To gain a holistic understanding of this compound's impact on cellular physiology, future research should increasingly integrate its application with high-throughput omics technologies. This approach allows for a comprehensive mapping of the signaling network changes induced by cGMP/PKG activation.

Potential applications include:

Phosphoproteomics: Identifying the complete set of proteins phosphorylated in response to this compound, providing a detailed map of PKG's direct and indirect substrates nih.govmdpi.com.

Transcriptomics: Analyzing global gene expression changes to understand how this compound influences transcriptional programs and cellular phenotypes.

Proteomics: Quantifying changes in protein abundance to identify long-term effects of cGMP signaling.

Metabolomics: Investigating alterations in metabolic pathways downstream of cGMP/PKG activation.

Lipidomics: Exploring the interplay between cGMP signaling and lipid metabolism.

By combining this compound treatments with these advanced omics approaches, researchers can construct comprehensive models of cGMP-mediated signaling networks, uncover novel regulatory mechanisms, and identify new therapeutic targets with greater precision.

Q & A

Basic: What experimental parameters should be optimized when using 8-Br-cGMP as a PKG activator in cell-based assays?

This compound is a cell-permeable cGMP analog that activates PKG by mimicking endogenous cGMP. Key parameters include:

  • Concentration : Studies frequently use 10–200 µM for cell-based assays (e.g., 200 µM in neuronal cultures to prevent synaptic loss) .
  • Solubility : this compound is soluble in water up to 50 mM, making it suitable for aqueous buffers .
  • Controls : Co-treatment with PKG inhibitors (e.g., 1 µM KT5823) is critical to confirm pathway specificity .
  • Timecourse : Effects can be dose- and time-dependent; in ovarian cancer models, tumor growth inhibition was observed after 4 weeks of in vivo administration .

Basic: How does this compound compare to other cGMP analogs in PKG isoform selectivity?

This compound exhibits moderate selectivity for PKG II over PKG Iβ. Binding and activation data show:

  • PKG Iβ : Activated by PET-cGMP (EC₅₀ = 20 nM) > cGMP (250 nM) ≈ this compound (210 nM).
  • PKG II : Activated by 8-pCPT-cGMP (EC₅₀ = 3.5–80 nM) > this compound (25 nM) > cGMP (40–360 nM) .
    This selectivity informs the choice of analog for isoform-specific studies.

Advanced: How can conflicting data on this compound’s effects in cardiac myocytes be resolved?

In control cardiomyocytes, this compound reduces contractility (e.g., decreased shortening velocity), but SERCA inhibitors (e.g., thapsigargin) blunt these effects. Methodological considerations include:

  • Calcium handling : Use calcium flux assays to monitor cytoplasmic Ca²⁺ release, as this compound’s effects are attenuated by SERCA inhibition .
  • Model specificity : Hypertrophic (1K1C) cardiomyocytes show weaker responses to this compound, necessitating baseline characterization of cellular pathology .
  • Combination treatments : Pair this compound with pathway-specific inhibitors (e.g., PLCγ1 inhibitor U-73122) to dissect downstream mediators .

Advanced: What mechanisms underlie this compound’s anti-tumor effects in epithelial ovarian cancer (EOC)?

This compound inhibits EOC progression via the EGFR/PLCγ1 pathway:

  • Key readouts : Measure phosphorylation of EGFR (Y992), PLCγ1 (Y783), and CaMKII (T286) by immunoblotting .
  • In vivo validation : Xenograft models show reduced tumor growth and downregulation of MMP9, Ki67, and PCNA after this compound treatment .
  • Dose dependency : Use gradient concentrations (e.g., 10–100 µM) to establish EC₅₀ values for proliferation and migration assays .

Advanced: How can researchers validate PKG-dependent effects of this compound in neuronal models?

In hippocampal neurons, this compound prevents synaptic loss via PKG activation:

  • Rescue experiments : Co-apply this compound (200 µM) with PKG inhibitors (KT5823) to confirm pathway specificity .
  • Morphometric analysis : Quantify dendritic spine density using confocal microscopy and software like ImageJ .
  • Synergistic agents : Test NO donors (e.g., DETA-NO) or sGC activators (YC-1) to enhance cGMP/PKG signaling .

Advanced: What are the limitations of using this compound in behavioral studies?

In honey bees and fire ants, this compound modulates foraging behavior but shows variability:

  • Gene expression : RNA-seq analysis reveals that 8-Br-cGPMP alters ~300 transcripts linked to GTPase activity and sensory perception, but overlap with QMP-regulated genes is limited .
  • Dose consistency : Administer 0.1 mmol/L weekly via tail vein in murine models to maintain stable plasma levels .
  • Species specificity : Drosophila studies show abolished ZK current modulation in eag mutants, highlighting genetic background dependencies .

Methodological: How can phosphorylation of downstream targets (e.g., SERT) by this compound be validated?

  • Metabolic labeling : Use ³²P incorporation assays in synaptosomes to detect Thr276 phosphorylation in SERT .
  • Mutagenesis : Replace Thr276 with Ala to confirm residue-specific effects on 5-HT uptake .
  • Kinase assays : Combine this compound with recombinant PKG to test direct phosphorylation in vitro .

Methodological: What statistical approaches are recommended for analyzing this compound dose-response data?

  • Nonlinear regression : Fit data to sigmoidal curves (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
  • ANOVA : Use one-way ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons (e.g., this compound vs. U-73122 in EOC cells) .
  • PCA : Apply principal component analysis to transcriptomic datasets to identify major drivers of variance (e.g., PKG vs. QMP effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Br-cGMP
Reactant of Route 2
8-Br-cGMP

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。